Durlobactam
Overview
Description
Durlobactam is a new addition to the diazabicyclooctane class of β-lactamase inhibitors, notable for its broad spectrum activity against Ambler class A, C, and D serine β-lactamases. It is particularly effective when combined with sulbactam, a first generation β-lactamase inhibitor with limited activity, mainly against class A enzymes. This combination, primarily used for treating Acinetobacter infections, including those caused by carbapenem-resistant strains, is currently in late-stage development. The synergistic effect of durlobactam enhances sulbactam's efficacy against multidrug-resistant strains of Acinetobacter, addressing a significant medical need .
Durlobactam has shown promising results in various studies. It was found to restore the in vitro activity of sulbactam against members of the Acinetobacter baumannii-A. calcoaceticus complex (Sagan et al., 2019). Additionally, its combination with sulbactam proved potent against clinical isolates of Acinetobacter baumannii collected in China, highlighting its potential utility in diverse geographical settings (Yang et al., 2020).
The safety and pharmacokinetics of durlobactam, particularly in combination with sulbactam, have been evaluated in different patient populations, including those with renal impairment, showing a generally favorable profile.
Scientific Research Applications
Durlobactam and Sulbactam Combination
Durlobactam is a diazabicyclooctane class β-lactamase inhibitor with broad-spectrum activity against Ambler class A, C, and D serine β-lactamases. It's used in combination with sulbactam, a β-lactamase inhibitor with antibacterial activity against Acinetobacter spp. This combination restores sulbactam's activity against multidrug-resistant Acinetobacter infections, including carbapenem-resistant strains .
In Vitro
Efficacy
In vitro studies have demonstrated the efficacy of the sulbactam/durlobactam combination against multidrug-resistant Acinetobacter baumannii isolates in China (Yang et al., 2020) and globally (Karlowsky et al., 2022). The sulbactam/durlobactam combination has shown potent antibacterial activity, with significant reductions in minimum inhibitory concentrations (MICs) compared to sulbactam alone.
Pharmacokinetics and Tolerability
Clinical trials have evaluated the pharmacokinetics and tolerability of intravenous sulbactam-durlobactam in hospitalized adults with complicated urinary tract infections (Sagan et al., 2019). These studies indicate that sulbactam-durlobactam is well-tolerated, with no serious adverse events reported.
Effect on Cardiac Repolarization
A study on the effects of durlobactam on cardiac repolarization in healthy subjects found no significant change in QT interval, suggesting a low risk for cardiac arrhythmias.
Durlobactam in Renal Impairment
Research on the effects of various degrees of renal impairment on the pharmacokinetics of durlobactam and sulbactam indicates predictable changes in pharmacokinetic profile with no adverse effects on safety or tolerability.
Application Beyond Acinetobacter Infections
Durlobactam also shows promise in treating Mycobacterium abscessus infections by inhibiting BlaMab and protecting β-lactams like amoxicillin and imipenem against hydrolysis (Dousa et al., 2022).
Mechanism Of Action
Durlobactam as a β-Lactamase Inhibitor
Durlobactam is a member of the diazabicyclooctane class of β-lactamase inhibitors. It exhibits broad-spectrum activity against Ambler class A, C, and D serine β-lactamases. This action is crucial for its effectiveness in treating Acinetobacter infections, particularly those caused by carbapenem-resistant isolates.
Restoration of Sulbactam Activity
In combination with sulbactam, a first-generation β-lactamase inhibitor with limited activity against class A enzymes and direct-acting antibacterial activity against Acinetobacter spp., durlobactam effectively restores sulbactam's efficacy. This is particularly important due to sulbactam’s susceptibility to cleavage by numerous β-lactamases, which otherwise limits its clinical utility.
Activity Beyond Acinetobacter Infections
Durlobactam also demonstrates effectiveness in treating Mycobacterium abscessus infections. It inhibits BlaMab and protects amoxicillin and imipenem against hydrolysis, forming stable acyl-enzyme complexes with LdtMab2 and LdtMab4. This dual β-lactam target redundancy underlines the potent activity of durlobactam in combination with β-lactams for addressing serious Mab infections (Dousa et al., 2022).
Biochemical And Physiological Effects
Pharmacokinetics and Tolerability
Durlobactam, a novel β-lactamase inhibitor, has been studied for its pharmacokinetics and tolerability. In clinical trials involving hospitalized adults with complicated urinary tract infections, durlobactam was well-tolerated with no serious adverse events reported. The pharmacokinetic profile of durlobactam in patients was consistent with observations in healthy volunteers, indicating its stability and predictability in different populations (Sagan et al., 2019).
Cardiac Safety
A study focused on the effects of durlobactam on cardiac repolarization in healthy subjects revealed no significant change in the QT interval. This suggests a low risk of durlobactam inducing cardiac arrhythmias, highlighting its cardiac safety profile (O’Donnell et al., 2021).
Renal Impairment Effects
Research evaluating the effects of renal impairment on the pharmacokinetics of durlobactam showed predictable changes in pharmacokinetic profiles with no adverse effects on safety or tolerability. This indicates that durlobactam can be safely used in patients with varying degrees of renal function (O’Donnell et al., 2019).
Biochemical Action in Mycobacterium Abscessus
Durlobactam demonstrates significant activity in inhibiting Mycobacterium abscessus cell wall synthesis. It inhibits BlaMab, protecting β-lactams like amoxicillin and imipenem against hydrolysis, and forms stable acyl-enzyme complexes with LdtMab2 and LdtMab4. This dual β-lactam target redundancy underlines durlobactam's potent biochemical activity in addressing serious Mycobacterium abscessus infections (Dousa et al., 2022).
Advantages And Limitations For Lab Experiments
Advantages
Efficacy in Inhibiting Mycobacterium abscessus Cell Wall Synthesis: Durlobactam (DUR) demonstrates potent inhibition of BlaMab, protecting amoxicillin and imipenem against hydrolysis, making it effective against Mycobacterium abscessus infections. This is critical for patients with structural lung disease and cystic fibrosis, where multidrug resistance is common (Dousa et al., 2022).
Enhanced Activity in Combination with Sulbactam: Durlobactam, as a diazabicyclooctane β-lactamase inhibitor, shows enhanced activity against a range of β-lactamases when combined with sulbactam. This combination is effective against multidrug-resistant Acinetobacter infections, addressing a significant medical need (Shapiro et al., 2021).
Limitations
Generalizability and Realism Concerns: Laboratory experiments may lack the "realism" of real-world scenarios, raising questions about the generalizability of findings. This is a common limitation in laboratory-based research, potentially impacting the applicability of durlobactam studies to clinical settings (Falk & Heckman, 2009).
Limited Scope Regarding Natural Conditions: Laboratory experiments are conducted under controlled conditions, which might not accurately represent the complexity of natural environments. This limitation might affect the understanding of durlobactam's effectiveness and behavior in real-world scenarios, where variables are more dynamic and less controllable (LeBauer & Treseder, 2008).
Future Directions
Expanding Clinical Applications
The current focus of durlobactam research is on its efficacy against specific bacterial infections, particularly those caused by Acinetobacter baumannii. Future research directions may include exploring the potential of durlobactam in treating a wider range of infections, especially those resistant to conventional treatments. Recent studies highlight durlobactam's effectiveness when combined with sulbactam against multidrug-resistant strains, suggesting promising applications in addressing antibiotic resistance challenges (Sagan et al., 2019).
Pharmacokinetic and Safety Profile Optimization
Further studies are needed to refine the pharmacokinetic and safety profiles of durlobactam, especially in diverse patient populations, including those with varying degrees of renal impairment. Understanding how different physiological conditions affect durlobactam's efficacy and tolerability can guide more precise dosing regimens and reduce potential adverse effects (Lickliter et al., 2020).
Addressing Resistance Mechanisms
An important future research direction is the investigation of resistance mechanisms against durlobactam. As resistance evolution is a constant threat, understanding how bacteria might develop resistance to durlobactam will be crucial for maintaining its long-term effectiveness. This includes examining genetic factors that contribute to reduced susceptibility to durlobactam and developing strategies to mitigate such resistance (Dousa et al., 2022).
Global Efficacy and Accessibility
Research should also focus on the global efficacy of durlobactam, considering geographical variations in bacterial strains and resistance patterns. Expanding clinical trials to include diverse populations and environments can help establish its effectiveness across different regions and facilitate wider accessibility.
Integrating with Other Therapies
Finally, exploring the integration of durlobactam with other therapies, especially in the context of combination treatments, could open new avenues for treating complex infections. Research should investigate how durlobactam interacts with other antibiotics and whether such combinations can enhance therapeutic outcomes, reduce resistance development, or lower toxicity.
properties
IUPAC Name |
[(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O6S/c1-4-2-5-3-10(6(4)7(9)12)8(13)11(5)17-18(14,15)16/h2,5-6H,3H2,1H3,(H2,9,12)(H,14,15,16)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISPBXFUKNXOQY-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2CN(C1C(=O)N)C(=O)N2OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2CN([C@@H]1C(=O)N)C(=O)N2OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Durlobactam | |
CAS RN |
1467829-71-5 | |
Record name | Durlobactam [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467829715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Durlobactam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16704 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DURLOBACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSA33KO9WA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.